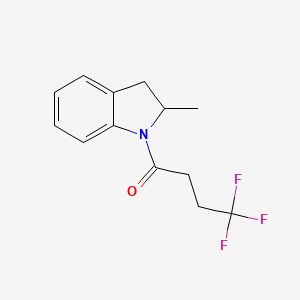![molecular formula C16H17F3N4O B12238269 1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B12238269.png)
1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the trifluoromethyl group and the piperazine ring in its structure contributes to its distinctive properties and reactivity.
Preparation Methods
The synthesis of 1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one typically involves multiple steps, including condensation, cyclization, and functional group transformations. One common synthetic route starts with the reaction of 1-methyl-1,2-dihydropyrazin-2-one with 4-(3-(trifluoromethyl)phenyl)piperazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group and piperazine ring can participate in nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It is used in the study of receptor-ligand interactions and as a tool in pharmacological assays to understand its binding affinity and activity.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and stability, while the piperazine ring facilitates its interaction with biological targets. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one include:
1-Methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine: This compound shares the trifluoromethylphenyl and piperazine moieties but differs in the core structure, which is a triazole instead of a pyrazinone.
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: This compound has a similar trifluoromethylphenyl group but features an indeno-pyrazole core.
Properties
Molecular Formula |
C16H17F3N4O |
|---|---|
Molecular Weight |
338.33 g/mol |
IUPAC Name |
1-methyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrazin-2-one |
InChI |
InChI=1S/C16H17F3N4O/c1-21-6-5-20-14(15(21)24)23-9-7-22(8-10-23)13-4-2-3-12(11-13)16(17,18)19/h2-6,11H,7-10H2,1H3 |
InChI Key |
FFKUUQYSBPLHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine](/img/structure/B12238187.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine](/img/structure/B12238194.png)
![N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B12238205.png)
![N-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12238212.png)

![2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B12238225.png)

![1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B12238238.png)
![1-[(3-methoxyphenyl)methyl]-1H-pyrazole](/img/structure/B12238259.png)
![2-({1-[(5-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B12238263.png)
![6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12238275.png)
![1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenyl)ethan-1-one](/img/structure/B12238282.png)

![5-Chloro-2-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12238295.png)
